molecular formula C18H13F3N4S B2899629 2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline CAS No. 956754-82-8

2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline

Cat. No.: B2899629
CAS No.: 956754-82-8
M. Wt: 374.39
InChI Key: VZMYICSSBIRECW-UHFFFAOYSA-N
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Description

2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline is a complex organic compound that features a quinoline core substituted with a thiazole ring, which is further substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline core, followed by the introduction of the thiazole ring through a cyclization reaction. The pyrazole ring is then introduced via a nucleophilic substitution reaction. Each step requires specific reaction conditions, such as controlled temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the quinoline, thiazole, or pyrazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, thiazole-containing molecules, and pyrazole-based compounds. Examples include:

    Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.

    Thiazole-containing molecules: Like thiamine (vitamin B1), which is essential for metabolic processes.

    Pyrazole-based compounds: Such as celecoxib, a nonsteroidal anti-inflammatory drug.

Uniqueness

What sets 2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties. This unique structure could lead to novel interactions with biological targets or new material properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-methyl-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-quinolin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4S/c1-10-9-15(18(19,20)21)25(24-10)17-23-16(11(2)26-17)14-8-7-12-5-3-4-6-13(12)22-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMYICSSBIRECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)C)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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